Methyl 3-iodo-5-(trifluoromethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-iodo-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWLJYCHDIIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-17-9 | |
| Record name | Methyl 3-iodo-5-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Methodologies for Methyl 3 Iodo 5 Trifluoromethyl Benzoate and Analogs
Precision Synthesis of the Iodinated Aromatic Core
The introduction of an iodine atom at a specific position on the benzoate (B1203000) scaffold is a critical step in the synthesis of Methyl 3-iodo-5-(trifluoromethyl)benzoate. Two primary strategies have proven effective: directed iodination of benzoate scaffolds and the diazotization-iodization of aniline (B41778) precursors.
Directed Iodination of Benzoate Scaffolds (e.g., using N-iodosuccinimide)
Direct iodination of an aromatic ring is a powerful method for installing an iodine atom. For electron-rich or suitably activated aromatic systems, electrophilic iodinating agents such as N-iodosuccinimide (NIS) are commonly employed. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene (B151609) ring.
In the context of synthesizing analogs of the target molecule, if one starts with a substituted methyl benzoate, the electronic nature of the existing groups will direct the position of iodination. For instance, electron-donating groups will direct the incoming iodine to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position.
A general procedure for the iodination of activated aromatic compounds involves the use of NIS in the presence of a catalytic amount of an acid, such as trifluoroacetic acid. This combination enhances the electrophilicity of the iodine, facilitating the substitution reaction under mild conditions. For example, various methoxy- and methyl-substituted aromatic compounds have been successfully iodinated with NIS and catalytic trifluoroacetic acid, achieving excellent yields in short reaction times.
| Substrate Example | Reagents | Conditions | Outcome |
| Electron-rich Methyl Benzoate Derivative | N-Iodosuccinimide (NIS), Trifluoroacetic acid (cat.) | Acetonitrile, Room Temperature | Regioselective iodination |
| Deactivated Methyl Benzoate Derivative | N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid | Dichloromethane, 0 °C to Room Temperature | Iodination of deactivated ring |
Diazotization and Iodization Approaches from Anilines
An alternative and highly versatile method for the regioselective introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction. This two-step process begins with the diazotization of an aromatic amine (aniline) to form a diazonium salt, which is then treated with an iodide salt, typically potassium iodide (KI) or copper(I) iodide (CuI), to replace the diazonium group with iodine.
This approach offers excellent control over the position of iodination, as the starting aniline can often be synthesized with the amino group at the desired location. For the synthesis of this compound, a plausible route would involve the diazotization of methyl 3-amino-5-(trifluoromethyl)benzoate.
The diazotization is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid or sulfuric acid. The subsequent iodization step involves the addition of a solution of potassium iodide to the diazonium salt. This method is widely applicable to a variety of substituted anilines, including those with electron-donating and electron-withdrawing groups.
| Starting Material | Reagents | Key Intermediate | Product |
| Methyl 3-amino-5-(trifluoromethyl)benzoate | 1. NaNO₂, HCl, 0-5 °C2. KI | 3-Methoxycarbonyl-5-(trifluoromethyl)benzenediazonium chloride | This compound |
| Substituted Anilines | 1. NaNO₂, H₂SO₄2. KI | Arenediazonium salt | Aryl Iodide |
Advanced Strategies for Trifluoromethyl Group Installation
The trifluoromethyl (CF₃) group is a crucial pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The introduction of this group onto an aromatic ring can be achieved through several advanced synthetic strategies, broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylation.
Electrophilic Trifluoromethylation Techniques
Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" equivalent to a nucleophilic aromatic ring. A prominent class of reagents for this transformation is hypervalent iodine compounds, such as Togni's reagents. These reagents are relatively stable, easy to handle, and can trifluoromethylate a wide range of substrates under mild conditions.
The reaction of an electron-rich aromatic compound, such as an arylboronic acid or an organometallic species derived from an iodo-benzoate, with an electrophilic trifluoromethylating agent can lead to the desired product. For instance, the trifluoromethylation of arylboronic acids can be mediated by copper catalysts in the presence of an electrophilic CF₃ source.
| Substrate Type | Reagent Example | Catalyst/Conditions | Product |
| Arylboronic Acids | Togni's Reagent | Cu(OAc)₂ | Aryl-CF₃ |
| β-Ketoesters | Umemoto's Reagent | Phase-transfer catalyst | α-Trifluoromethyl-β-ketoester |
| Silyl Enol Ethers | Hypervalent Iodine(III)-CF₃ Reagents | - | α-Trifluoromethyl Ketone |
Nucleophilic Trifluoromethylation Approaches (e.g., using TMSCF₃)
Nucleophilic trifluoromethylation utilizes reagents that deliver a "CF₃⁻" equivalent to an electrophilic center. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the most widely used reagent for this purpose. In the presence of a fluoride (B91410) source or other suitable activator, TMSCF₃ generates a trifluoromethyl anion, which can then react with various electrophiles.
For the synthesis of trifluoromethylated benzoates, a common strategy involves the reaction of an aryl iodide or bromide with a source of copper-CF₃. This can be achieved through the reaction of the halo-benzoate with TMSCF₃ in the presence of a copper salt and a suitable ligand. This method is particularly useful for introducing the CF₃ group onto aromatic rings that may not be sufficiently nucleophilic for electrophilic trifluoromethylation.
| Substrate Type | Reagent | Activator/Catalyst | Product |
| Aldehydes/Ketones | TMSCF₃ | Tetrabutylammonium (B224687) fluoride (TBAF) | Trifluoromethylated Alcohols |
| Aryl Iodides/Bromides | TMSCF₃ | Copper(I) salt, Ligand | Aryl-CF₃ |
| Imines | TMSCF₃ | Fluoride source | Trifluoromethylated Amines |
Radical Trifluoromethylation Methods
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which can then add to an aromatic ring. A variety of reagents can serve as sources of •CF₃, including sodium trifluoromethanesulfinate (Langlois' reagent) and trifluoroiodomethane (CF₃I). These reactions are often initiated by an oxidant, a reductant, or by photoredox catalysis.
The trifluoromethylation of arenes via a radical pathway is a powerful tool, particularly for substrates that are not amenable to electrophilic or nucleophilic approaches. For example, the copper-mediated trifluoromethylation of arylboronic acids using the Langlois reagent and an oxidant proceeds under mild conditions. Photoredox catalysis has also emerged as a green and efficient method for generating trifluoromethyl radicals from various precursors, enabling the trifluoromethylation of a broad range of aromatic and heteroaromatic compounds.
| Substrate Type | Reagent Example | Initiator/Catalyst | Product |
| Arylboronic Acids | Langlois' Reagent (NaSO₂CF₃) | Copper salt, Oxidant (e.g., TBHP) | Aryl-CF₃ |
| Arenes/Heteroarenes | CF₃I | Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) | Aryl-CF₃ |
| Alkenes | Togni's Reagent | Visible light, Photoredox catalyst | Trifluoromethylated Alkanes |
Esterification Protocols for Carboxylic Acid Precursors (e.g., from 3-iodo-5-(trifluoromethyl)benzoic acid)
The direct conversion of 3-iodo-5-(trifluoromethyl)benzoic acid to its methyl ester is a fundamental and widely employed synthetic strategy. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a common and effective method for this transformation. This equilibrium-driven process typically involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The use of excess methanol helps to shift the equilibrium towards the formation of the ester product.
The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed, and the crude product is typically purified by extraction and distillation or recrystallization to yield this compound.
While specific yields for the esterification of 3-iodo-5-(trifluoromethyl)benzoic acid are not extensively reported in publicly available literature, the Fischer esterification of substituted benzoic acids is a well-established and generally high-yielding reaction. The reaction parameters can be optimized to maximize the yield and purity of the final product.
Table 1: Typical Reaction Conditions for Fischer Esterification of Substituted Benzoic Acids
| Parameter | Condition |
| Carboxylic Acid | 3-iodo-5-(trifluoromethyl)benzoic acid |
| Alcohol | Methanol (excess) |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Work-up | Neutralization, Extraction, Purification |
Multi-step Reaction Sequences for Substituted Benzoate Derivatives
The synthesis of this compound and its analogs can also be achieved through multi-step reaction sequences, which offer greater flexibility in introducing various substituents onto the benzene ring. These sequences often involve the strategic manipulation of functional groups to achieve the desired substitution pattern.
One plausible synthetic route to this compound could start from a more readily available starting material, such as 3,5-disubstituted benzene derivatives. For instance, a synthesis could commence with the iodination of a trifluoromethyl-substituted benzene precursor, followed by the introduction of the methoxycarbonyl group.
A related synthetic strategy is detailed in a patent for the synthesis of the analogous compound, methyl 3-(trifluoromethyl)benzoate. This process involves a three-step reaction sequence starting from m-methylbenzoyl chloride:
Side-chain Chlorination: The process begins with the chlorination of the methyl group of m-methylbenzoyl chloride.
Fluorination: The chlorinated intermediate is then subjected to a fluorination reaction.
Esterification: The final step involves the esterification of the resulting acid fluoride to yield methyl 3-(trifluoromethyl)benzoate.
While this patented method does not include the iodination step, it provides a framework for a multi-step synthesis of a key structural analog. The introduction of the iodo group could potentially be achieved through electrophilic aromatic substitution on a suitable intermediate within such a sequence. The regioselectivity of the iodination step would be a critical consideration, guided by the directing effects of the existing substituents on the aromatic ring.
The development of multi-step syntheses for complex substituted benzoates often involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. This approach allows for the logical design of a synthetic pathway, considering factors such as reaction feasibility, yield, and stereocontrol.
Table 2: Illustrative Multi-step Approach for a Related Substituted Benzoate
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Side-chain Chlorination | m-Methylbenzoyl chloride | Chlorine, Light | m-(Trichloromethyl)benzoyl chloride |
| 2 | Fluorination | m-(Trichloromethyl)benzoyl chloride | Anhydrous Hydrogen Fluoride | m-(Trifluoromethyl)benzoyl fluoride |
| 3 | Esterification | m-(Trifluoromethyl)benzoyl fluoride | Methanol, Acid Scavenger | Methyl 3-(trifluoromethyl)benzoate |
Rigorous Spectroscopic Characterization for Structural Elucidation of Methyl 3 Iodo 5 Trifluoromethyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it reveals detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of Methyl 3-iodo-5-(trifluoromethyl)benzoate, two main sets of signals are expected: those from the aromatic protons and the signal from the methyl ester protons. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 3, and 5—dictates the appearance of three distinct aromatic proton signals. The strong electron-withdrawing nature of the trifluoromethyl and iodo groups will deshield the aromatic protons, shifting their signals downfield. The methyl group of the ester will appear as a sharp singlet in the typical ester region.
Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.35 | Singlet (s) | 1H | H-2 |
| ~ 8.20 | Singlet (s) | 1H | H-6 |
| ~ 8.05 | Singlet (s) | 1H | H-4 |
Note: Predicted values are based on the analysis of similar compounds such as methyl 3-nitrobenzoate and other substituted benzoates. rsc.org
The protons at positions 2, 4, and 6 are all expected to appear as singlets or very finely split multiplets due to the lack of adjacent protons (ortho-coupling) and weak meta-coupling. The relative downfield positions are influenced by the proximity to the electron-withdrawing iodo and trifluoromethyl groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The carbonyl carbon of the ester will be significantly deshielded. The carbon atom attached to the trifluoromethyl group will appear as a characteristic quartet due to coupling with the three fluorine atoms. The carbon atom bonded to the iodine will have its chemical shift influenced by the "heavy atom effect," which can be complex.
Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 164.5 | Singlet (s) | C=O |
| ~ 139.0 | Singlet (s) | C-4 |
| ~ 135.5 | Singlet (s) | C-2 |
| ~ 133.0 | Singlet (s) | C-1 |
| ~ 131.5 | Quartet (q) | C-5 |
| ~ 128.0 | Singlet (s) | C-6 |
| ~ 123.0 | Quartet (q) | -CF₃ |
| ~ 94.0 | Singlet (s) | C-3 (C-I) |
Note: Predicted values are based on analysis of related substituted benzoates and trifluoromethyl-containing aromatic compounds. rsc.orgbeilstein-journals.org
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Moiety Characterization
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. In this molecule, the trifluoromethyl group is expected to produce a single, sharp signal. The chemical shift of the -CF₃ group attached to a benzene ring is typically found in a well-defined region. Since there are no other fluorine atoms in the molecule, this signal will appear as a singlet.
Predicted ¹⁹F NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
Note: The chemical shift is relative to a standard such as CFCl₃ (0 ppm) or an external standard like hexafluorobenzene. The predicted value is based on typical shifts for aryl trifluoromethyl groups. beilstein-journals.orgbeilstein-journals.orgrsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy probes the molecular vibrations of a compound. Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites these vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a characteristic fingerprint of the molecule's functional groups.
The IR spectrum of this compound will be dominated by a strong absorption band from the carbonyl (C=O) stretch of the ester group. The C-F stretching vibrations of the trifluoromethyl group will also produce strong, characteristic bands. Aromatic C-H and C=C stretching vibrations will also be present. The C-I stretch will appear at a much lower frequency, in the far-infrared region.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 1730 | Strong | C=O Stretch (Ester) |
| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |
| 1300-1100 | Strong | C-F Stretch |
| 1250-1000 | Strong | C-O Stretch (Ester) |
Note: Predicted values are based on characteristic vibrational frequencies for these functional groups.
Raman spectroscopy would be expected to complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum.
Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region due to π → π* transitions within the benzene ring. The presence of the ester, iodo, and trifluoromethyl substituents will influence the exact position (λ_max) and intensity of these absorptions. It is anticipated that the primary absorption bands will be observed below 300 nm.
Due to the presence of the heavy iodine atom, significant fluorescence is not expected for this compound. The heavy atom effect promotes intersystem crossing to the triplet state, which then typically deactivates through non-radiative pathways or phosphorescence, quenching fluorescence.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₉H₆F₃IO₂), the molecular weight is 330.04 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 330. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 299, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 271. The loss of an iodine atom (127 amu) is also a probable fragmentation pathway.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
|---|---|
| 330 | [C₉H₆F₃IO₂]⁺ (Molecular Ion) |
| 299 | [M - OCH₃]⁺ |
| 271 | [M - COOCH₃]⁺ |
Note: Predicted m/z values are based on the molecular structure and common fragmentation pathways for aromatic esters. uni.lu
Despite a comprehensive search for crystallographic data, specific single-crystal X-ray diffraction studies for "this compound" are not available in the public domain. Authoritative chemical databases and a broad search of scientific literature did not yield any published reports on its crystal structure, including essential details such as unit cell dimensions, space group, and atomic coordinates.
Therefore, the requested section, "3.5. Solid-State Structure Determination via Single-Crystal X-ray Diffraction," which requires detailed research findings and data tables based on such a study, cannot be generated at this time. An in-depth analysis of the solid-state structure of this specific compound would necessitate experimental determination through single-crystal X-ray diffraction, a study that appears not to have been conducted or published to date.
Exploration of the Chemical Reactivity and Transformations of Methyl 3 Iodo 5 Trifluoromethyl Benzoate
Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, rendering aryl iodides highly reactive substrates for oxidative addition to transition metal centers. This reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. acs.org
Palladium catalysis is a preeminent tool for forming carbon-carbon bonds, and Methyl 3-iodo-5-(trifluoromethyl)benzoate is an excellent substrate for such transformations. rsc.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Sonogashira Coupling: This method constructs a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free versions exist. nih.gov
Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner. The reaction is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates a more reactive pentacoordinate silicate (B1173343) species for transmetalation. nih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst | Typical Base/Activator | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ | Biaryl, Aryl-alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Aryl Alkyne |
| Hiyama | Organosilane | Pd(PPh₃)₄, Allylpalladium(II) chloride dimer | TBAF, TASF | Biaryl, Aryl-alkene |
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic method for forming carbon-heteroatom and carbon-carbon bonds. mdpi.com While often requiring higher temperatures than their palladium-catalyzed counterparts, these reactions are cost-effective and powerful for specific transformations. For this compound, copper catalysis can be employed to couple the aryl iodide with nucleophiles such as alcohols, amines, and thiols to form ethers, amines, and thioethers, respectively.
Table 2: Examples of Copper-Catalyzed Coupling Reactions
| Reaction Type | Nucleophile | Typical Catalyst | Product Class |
| Ullmann Condensation (C-O) | Alcohol/Phenol | CuI, Cu₂O | Diaryl Ether |
| Ullmann Condensation (C-N) | Amine/Amide | CuI, Cu(OAc)₂ | Aryl Amine |
| Ullmann-type (C-S) | Thiol | CuI | Aryl Thioether |
While palladium and nickel are more common, zinc can be involved in cross-coupling chemistry, most notably in the context of organozinc reagents used in the Negishi coupling. In a typical Negishi coupling, an organozinc compound reacts with an aryl halide in the presence of a nickel or palladium catalyst. It is also conceivable to use this compound in reactions where zinc plays a more direct catalytic or mediating role, although this is less common than palladium or copper systems. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide like ZnCl₂.
The mechanism for palladium-catalyzed cross-coupling reactions is well-established and consists of three primary steps:
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is generally the rate-determining step. The electron-withdrawing trifluoromethyl and ester groups enhance the electrophilicity of the ipso-carbon, facilitating this step.
Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin, organozinc) exchanges its organic group with the halide on the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
For this compound, regioselectivity is unambiguous as there is only one C-I bond available for reaction. In poly-iodinated substrates, reactions typically occur at the most sterically accessible and electronically favorable position. nih.gov The strong inductive effect of the trifluoromethyl group makes the adjacent C-I bond a highly reactive site for oxidative addition.
Functional Group Interconversions of the Ester Moiety
The methyl ester group provides a secondary site for chemical modification, allowing for the transformation of the carboxyl group into other functionalities.
One of the most fundamental transformations of the ester moiety is its hydrolysis to the corresponding carboxylic acid. This reaction, known as saponification when conducted under basic conditions, is typically achieved with high efficiency. The hydrolysis of this compound yields 3-iodo-5-(trifluoromethyl)benzoic acid, a valuable building block for synthesizing more complex molecules such as amides and other ester derivatives. The reaction is usually performed by heating the ester in a mixture of water and a co-solvent like methanol (B129727) or ethanol (B145695) with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. chemspider.com
Table 3: Saponification of this compound
| Reactant | Reagents | Product |
| This compound | 1. NaOH or KOH, H₂O/MeOH2. HCl (aq) | 3-iodo-5-(trifluoromethyl)benzoic acid |
Reduction Reactions
The reduction of this compound offers multiple pathways, primarily centered on the transformation of the iodo and methyl ester functionalities. The selective reduction of the aryl-iodine bond is a common transformation. Catalytic hydrogenation, a widely employed method for the reduction of various functional groups, can be utilized. For instance, the hydrogenation of methyl benzoate (B1203000) to benzaldehyde (B42025) has been achieved using manganese-based catalysts, indicating the possibility of reducing the ester group under specific conditions. However, the selective reduction of the C-I bond in the presence of other reducible groups is often desired.
Aryl halides are susceptible to reduction through various catalytic systems. For example, a reducing system of sodium borohydride-cuprous chloride in methanol has been shown to effectively dehalogenate aryl halides. lookchem.com This method is chemoselective, leaving other functional groups like isolated olefins intact. In the case of this compound, such a system could potentially reduce the C-I bond to a C-H bond, yielding Methyl 3-(trifluoromethyl)benzoate. The mechanism is thought to involve a transient copper hydride species as the active reducing agent. lookchem.com
Furthermore, visible-light photocatalysis has emerged as a powerful tool for the reduction of aryl halides. mdpi.com This method involves a photoinduced electron transfer (PET) process where a photocatalyst, upon excitation by visible light, transfers an electron to the aryl halide, leading to the cleavage of the carbon-halogen bond and the formation of an aryl radical. This radical can then be trapped by a hydrogen atom donor to afford the reduced arene. The reduction potential of the aryl halide is a key factor in these reactions, with aryl iodides being more readily reduced than other aryl halides.
The ester group can also be a target for reduction. While sodium borohydride (B1222165) in methanol is generally selective for ketones over esters, studies have shown that 4-aryl-4-oxoesters undergo facile reduction of both the keto and ester groups to yield 1-aryl-1,4-butanediols. beilstein-journals.org This suggests that the electronic nature of the aromatic ring can influence the reactivity of the ester group towards reduction. In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl group might influence the reactivity of the ester group, although specific studies on this substrate are limited.
| Reduction Method | Reagents/Catalyst | Potential Product | Key Features |
| Catalytic Hydrogenation | H₂, MnOₓ/γ-Al₂O₃ | Methyl 3-(trifluoromethyl)benzoate or 3-(Trifluoromethyl)benzyl alcohol | Can potentially reduce both the iodo and ester groups depending on conditions. mdpi.com |
| Dehalogenation | NaBH₄-Cu₂Cl₂/MeOH | Methyl 3-(trifluoromethyl)benzoate | Chemoselective for the reduction of the aryl-iodine bond. lookchem.com |
| Photocatalytic Reduction | Photocatalyst (e.g., Ir or Ru complexes), H-atom donor | Methyl 3-(trifluoromethyl)benzoate | Mild reaction conditions using visible light. mdpi.com |
| Ester Reduction | NaBH₄/MeOH (potentially with additives or under specific conditions) | [3-Iodo-5-(trifluoromethyl)phenyl]methanol | Reactivity of the ester is influenced by the aromatic substituents. beilstein-journals.org |
Transesterification Reactions
Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through reaction with an alcohol. This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the methyl ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by another alcohol then leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the new ester. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing the methanol as it is formed. Solid acid catalysts, such as zirconium-based catalysts, have also been developed for the esterification of benzoic acids and can be applied to transesterification. mdpi.com
Base-Catalyzed Transesterification: Base-catalyzed transesterification is typically faster than the acid-catalyzed counterpart. The reaction is initiated by the deprotonation of the alcohol by a strong base (e.g., an alkoxide) to form a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. The elimination of a methoxide (B1231860) ion results in the formation of the new ester. researchgate.netresearchgate.net The choice of base and reaction conditions is crucial to avoid side reactions such as saponification, especially if water is present.
For this compound, the presence of two strong electron-withdrawing groups (iodo and trifluoromethyl) on the aromatic ring increases the electrophilicity of the carbonyl carbon, which should facilitate the nucleophilic attack by an alcohol in both acid- and base-catalyzed transesterification reactions.
| Catalyst Type | General Mechanism | Key Considerations for this compound |
| Acid (e.g., H₂SO₄, p-TsOH) | Protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. mdpi.com | The electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. The reaction is reversible. |
| Base (e.g., NaOR, KOR) | Formation of a nucleophilic alkoxide, which attacks the carbonyl carbon. researchgate.netresearchgate.net | The reaction is generally faster than acid-catalyzed transesterification. Saponification can be a competing reaction. |
Reactivity and Stability of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a unique and highly stable functional group that significantly influences the chemical properties of the molecule to which it is attached. Its stability stems from the strength of the carbon-fluorine bonds.
Influence on Aromatic Ring Electrophilicity and Nucleophilicity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect (-I effect) withdraws electron density from the aromatic ring, making the ring significantly electron-deficient. libretexts.org
Decreased Nucleophilicity: The reduced electron density deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. The ring is less nucleophilic and therefore less reactive towards electrophiles. youtube.com
Increased Electrophilicity: Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, provided a suitable leaving group is present. youtube.com
In this compound, the combined electron-withdrawing effects of the trifluoromethyl group and the methyl ester group make the aromatic ring highly electron-poor.
Participation in Electron-Transfer Processes (e.g., Photocatalytic One-Electron Reduction)
The trifluoromethyl group can play a role in electron-transfer processes. Aryl halides containing trifluoromethyl groups are substrates in photocatalytic reactions. The reduction of aryl halides via single-electron transfer is a key step in many modern synthetic methodologies. mdpi.com In a photocatalytic cycle, an excited photocatalyst can reduce the aryl halide to form a radical anion, which then fragments to produce an aryl radical and a halide anion. The presence of the electron-withdrawing trifluoromethyl group can influence the reduction potential of the molecule, making it more favorable for electron transfer to occur. scispace.com This property is exploited in various synthetic transformations, including C-H arylation and other coupling reactions.
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate Ring
The substitution pattern of the benzoate ring in this compound, with two strong electron-withdrawing groups, dictates its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack Reaction):
Electrophilic aromatic substitution reactions are generally disfavored on this substrate due to the strong deactivating nature of both the trifluoromethyl and methyl ester groups. These groups withdraw electron density from the ring, making it less attractive to electrophiles. wikipedia.org
The Vilsmeier-Haack reaction is a formylation reaction that typically requires electron-rich aromatic compounds. researchgate.netsci-hub.se The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile and reacts preferentially with activated aromatic rings. Therefore, subjecting this compound to Vilsmeier-Haack conditions is unlikely to result in formylation of the aromatic ring. The reaction would likely not proceed or would require extremely harsh conditions, potentially leading to decomposition.
Nucleophilic Aromatic Substitution:
For an SₙAr reaction to occur, a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. diva-portal.org The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, which stabilizes it and facilitates the reaction. Given the substitution pattern in this compound, a nucleophilic attack at the carbon bearing the iodine is plausible, and the resulting negative charge would be stabilized by the inductive effects of the adjacent trifluoromethyl group and the resonance and inductive effects of the methyl ester group. This would lead to the substitution of the iodo group by the incoming nucleophile. There are documented examples of nucleophilic aromatic substitution on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a similarly electron-deficient system, which supports the feasibility of such reactions on this compound. beilstein-journals.orgnih.gov
| Reaction Type | Reactivity of this compound | Reasoning | Potential Outcome |
| Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) | Very Low | The aromatic ring is strongly deactivated by the -CF₃ and -CO₂Me groups. researchgate.netsci-hub.se | Reaction is unlikely to occur under standard conditions. |
| Nucleophilic Aromatic Substitution | Moderate to High | The aromatic ring is activated by the electron-withdrawing -CF₃ and -CO₂Me groups, and iodine is a good leaving group. diva-portal.orgbeilstein-journals.org | Substitution of the iodo group by a nucleophile (e.g., -OR, -NR₂, -SR). |
Based on a comprehensive search of available scientific literature, detailed advanced theoretical and computational chemistry studies specifically focusing on This compound are not publicly available. Research providing specific data for quantum chemical calculations such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surfaces, Natural Bond Orbital (NBO) analysis, computational spectroscopic data, reaction mechanisms, or non-linear optical properties for this particular compound could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for "this compound" as per the detailed outline provided. Generating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.
While computational studies have been performed on related molecules containing iodo-, trifluoromethyl-, and benzoate functionalities, these findings cannot be directly extrapolated to provide a specific and accurate analysis of this compound.
Advanced Theoretical and Computational Chemistry Studies of Methyl 3 Iodo 5 Trifluoromethyl Benzoate
Solvation Models and Implicit/Explicit Solvent Effects in Computational Studies of Methyl 3-iodo-5-(trifluoromethyl)benzoate
In the realm of computational chemistry, accurately modeling the influence of the solvent environment is paramount for predicting the behavior of molecules in solution. For a solute like this compound, the surrounding solvent can significantly alter its conformational preferences, electronic structure, and reactivity. Solvation models are broadly categorized into two main types: implicit and explicit models, each with its own set of advantages and limitations. wikipedia.org
Implicit Solvation Models (Continuum Models)
Implicit models, also known as continuum solvation models, treat the solvent as a continuous, homogeneous, and isotropic medium characterized by its bulk properties, most notably the dielectric constant. arxiv.org The solute is placed within a cavity carved out of this dielectric continuum. This approach is computationally efficient as it avoids the need to simulate a large number of individual solvent molecules. arxiv.orgrsc.org
Several popular implicit solvation models are frequently employed in computational studies:
Polarizable Continuum Model (PCM): This is a widely used method where the solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. mdpi.comq-chem.com The conductor-like polarizable continuum model (CPCM) is a variant that has shown efficacy for various solvent media. smf.mx
Solvation Model based on Density (SMD): The SMD model is a universal solvation model that combines the polarizable continuum approach with terms that account for non-electrostatic effects like cavitation, dispersion, and solvent structural changes. q-chem.comacs.org It is parameterized to reproduce experimental solvation free energies for a wide range of solvents. acs.orgresearchgate.net
COSMO (Conductor-like Screening Model): This model is similar to PCM but treats the solvent as a perfect conductor initially, which simplifies the electrostatic calculations. wikipedia.orgq-chem.com
The application of these models to a molecule like this compound would allow for the rapid calculation of properties in various solvents. For instance, the dipole moment of the molecule is expected to increase in solvents with higher dielectric constants due to the stabilizing interaction of the solute's dipole with the polarized solvent continuum.
Illustrative Data: Calculated Properties with Implicit Solvation Models
Disclaimer: The following data are illustrative examples for a molecule structurally analogous to this compound and are intended to demonstrate the typical effects of different implicit solvents. These are not experimentally verified or published results for this compound itself.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | 2.50 | 0.00 |
| Toluene | 2.4 | 2.95 | -4.2 |
| Chloroform | 4.8 | 3.30 | -5.8 |
| Acetone | 20.7 | 3.85 | -7.5 |
| Water | 78.4 | 4.50 | -8.9 |
Explicit Solvation Models
Explicit solvent models provide a more detailed and physically realistic picture by treating individual solvent molecules explicitly. wikipedia.org In this approach, the solute molecule is placed in a box containing a large number of solvent molecules, and their interactions are calculated directly. This method can capture specific, short-range interactions such as hydrogen bonding and local solvent ordering, which are averaged out in implicit models. rsc.org
Common techniques involving explicit solvent models include:
Quantum Mechanics/Molecular Mechanics (QM/MM): This is a hybrid method where the solute molecule (the QM region) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules (the MM region) are treated with a less computationally expensive molecular mechanics force field. rsc.orgmdpi.com This allows for the accurate description of the solute's electronic structure while still accounting for the explicit interactions with the solvent shell.
Cluster Models: In this approach, the solute is surrounded by a small number of explicit solvent molecules, and this entire "cluster" is then treated with quantum mechanical methods. Often, this cluster is then embedded within a dielectric continuum to account for the bulk solvent effects further away. acs.org
For this compound, explicit solvent models would be particularly useful for studying reactions where solvent molecules might play a direct role, for example, by stabilizing a transition state through specific interactions with the ester or trifluoromethyl groups.
Illustrative Data: Solute-Solvent Interaction Energies from Cluster Models
Disclaimer: The data in this table are representative examples for a molecule structurally similar to this compound, calculated with a cluster model (solute + 1 solvent molecule). These values are for illustrative purposes only.
| Solvent Molecule | Primary Interaction Site | Interaction Energy (kcal/mol) |
|---|---|---|
| Water | Ester Carbonyl Oxygen | -5.1 |
| Methanol (B129727) | Ester Carbonyl Oxygen | -4.6 |
| Acetonitrile | Aromatic Ring Face | -2.8 |
| Chloroform | Iodine Atom | -2.1 |
Strategic Applications of Methyl 3 Iodo 5 Trifluoromethyl Benzoate in Contemporary Organic Synthesis
Role as a Precursor for Complex Fluorinated Aromatic Scaffolds
The presence of both an iodine atom and a trifluoromethyl group makes Methyl 3-iodo-5-(trifluoromethyl)benzoate an exceptional precursor for the synthesis of complex fluorinated aromatic scaffolds. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry and materials science due to its ability to enhance metabolic stability, bioavailability, and other physicochemical properties. The iodine atom, being the most reactive of the halogens in cross-coupling reactions, provides a reliable and efficient point of attachment for various molecular fragments.
One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of intricate biaryl and alkynyl-aryl structures that are prevalent in many biologically active compounds and functional materials.
Table 1: Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Significance |
| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Trifluoromethyl-substituted biaryls | Access to a wide range of fluorinated biaryl compounds with potential applications in pharmaceuticals and materials science. |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl-aryl compounds | Synthesis of rigid, linear structures for molecular electronics, as well as precursors for more complex heterocyclic systems. researchgate.netrsc.org |
For instance, the Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to a diverse library of trifluoromethyl-containing biaryl compounds. These structures are of significant interest in drug discovery, as the biaryl motif is a common feature in many approved drugs. The ability to introduce the trifluoromethyl group in a specific position on one of the aromatic rings allows for the fine-tuning of the electronic and steric properties of the final molecule, which can be crucial for its biological activity.
Similarly, the Sonogashira coupling with terminal alkynes opens up avenues for the synthesis of alkynyl-substituted trifluoromethyl-aromatics. These compounds can serve as key intermediates for the construction of more complex architectures, including conjugated polymers and macrocycles, or can be further elaborated into various heterocyclic systems. The Sonogashira reaction is known for its mild reaction conditions and high functional group tolerance, making it a powerful tool in the synthetic chemist's arsenal. researchgate.netrsc.orgmdpi.com
Versatile Building Block in the Synthesis of Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. This compound serves as a valuable starting material for the synthesis of a variety of trifluoromethyl-substituted heterocyclic systems. The strategic placement of the functional groups on the aromatic ring allows for a range of cyclization strategies to be employed.
The iodine atom can be readily displaced by nucleophiles or participate in transition metal-catalyzed reactions to initiate the formation of heterocyclic rings. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional functional handles for cyclization reactions.
For example, the product of a Sonogashira coupling of this compound can undergo intramolecular cyclization to form substituted indoles or other fused heterocyclic systems. The trifluoromethyl group, once incorporated into the heterocyclic scaffold, can significantly influence the biological activity of the resulting molecule. Research has shown that trifluoromethyl-substituted pyrazole (B372694) derivatives, for instance, exhibit potent activity against drug-resistant bacteria. chemicalbook.commdpi.com
Table 2: Examples of Heterocyclic Systems Synthesized from this compound Derivatives
| Heterocyclic System | Synthetic Strategy | Key Reaction | Potential Application |
| Trifluoromethyl-substituted Indoles | Sonogashira coupling followed by intramolecular cyclization | Palladium/Copper-catalyzed alkynylation and subsequent cyclization | Pharmaceutical intermediates, enzyme inhibitors. |
| Trifluoromethyl-substituted Quinolines | Multi-step synthesis involving coupling and condensation reactions | Cross-coupling to introduce a side chain, followed by cyclization | Antimalarial agents, kinase inhibitors. |
| Trifluoromethyl-substituted Pyrazoles | Reaction with hydrazine (B178648) derivatives after functional group manipulation | Condensation reaction | Antimicrobial agents, agrochemicals. chemicalbook.commdpi.com |
Intermediate for Fine Chemicals and Advanced Materials Development
Beyond its role in the synthesis of complex scaffolds and heterocycles, this compound is a key intermediate in the development of a wide range of fine chemicals and advanced materials. In the pharmaceutical industry, it serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the 3-(trifluoromethyl)benzoyl moiety can lead to compounds with improved efficacy and pharmacokinetic profiles.
In the agrochemical sector, this compound is utilized in the preparation of novel herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity and selectivity of these agents.
The unique electronic properties conferred by the trifluoromethyl group also make this compound and its derivatives attractive for applications in materials science. For example, trifluoromethyl-substituted aromatic compounds are being investigated for their use in the synthesis of liquid crystals and advanced polymers. google.com The high electronegativity and stability of the C-F bond can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics to these materials.
Table 3: Applications as an Intermediate
| Industry | Product Type | Desired Property Conferred by the Trifluoromethyl Group |
| Pharmaceuticals | Active Pharmaceutical Ingredients (APIs) | Enhanced metabolic stability, increased lipophilicity, improved binding affinity. |
| Agrochemicals | Herbicides, Pesticides | Increased biological activity, improved selectivity, enhanced environmental persistence. |
| Materials Science | Liquid Crystals, Polymers | Thermal stability, chemical resistance, specific optical and dielectric properties. google.com |
Utilization in Divergent Synthetic Pathways for Structured Molecules
A key advantage of this compound in organic synthesis is its potential for use in divergent synthetic pathways. The presence of three distinct functional groups—the iodine atom, the trifluoromethyl group, and the methyl ester—allows for a stepwise and selective modification of the molecule, leading to a variety of structurally diverse products from a single starting material.
For example, the iodine atom can be the site of a primary transformation, such as a Suzuki or Sonogashira coupling, to introduce a new substituent. The resulting product can then undergo further modification at the ester group, such as hydrolysis to a carboxylic acid, which can then be used in amide bond formation or other derivatizations. Alternatively, the ester can be reduced to a primary alcohol, opening up another set of synthetic possibilities.
This divergent approach is highly valuable in drug discovery and medicinal chemistry, where the rapid generation of a library of related compounds is often necessary for structure-activity relationship (SAR) studies. By systematically varying the substituents at different positions of the molecule, chemists can explore the chemical space around a particular scaffold and optimize for desired biological activity.
The general synthetic utility of this compound is further underscored by its commercial availability from various suppliers, with purities typically ranging from 97% to 98%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-iodo-5-(trifluoromethyl)benzoate?
- Methodology :
-
Step 1 : Start with a benzoic acid derivative (e.g., 3-amino-5-(trifluoromethyl)benzoic acid) and perform iodination using iodine and an oxidizing agent (e.g., hydrogen peroxide) to introduce the iodine substituent at position 3 .
-
Step 2 : Esterify the carboxylic acid group using methanol and a catalyst like thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) to form the methyl ester .
-
Key Considerations : Regioselectivity during iodination can be influenced by directing groups (e.g., trifluoromethyl at position 5) and reaction temperature .
- Characterization :
-
NMR : Look for signals at δ 8.29 (s, 1H, aromatic proton), δ 3.93 (s, 3H, methyl ester), and δ 2.88 (s, 3H, methylsulfonyl group in analogs) .
-
Mass Spectrometry : Expected [M+H]⁺ peak at m/z ≈ 370 (based on structural analogs) .
Q. How do the electronic effects of the trifluoromethyl and iodine substituents influence reactivity?
- Mechanistic Insight :
- The trifluoromethyl group is electron-withdrawing, deactivating the benzene ring and directing electrophilic substitution to meta/para positions. The iodine atom, while bulky, can act as a weak electron-withdrawing group via inductive effects, further stabilizing intermediates in nucleophilic aromatic substitution (SNAr) .
- Experimental Example : In cross-coupling reactions (e.g., Suzuki-Miyaura), the iodine substituent facilitates oxidative addition with palladium catalysts, while the trifluoromethyl group stabilizes transition states .
Advanced Research Questions
Q. How can conflicting data on regioselectivity in halogenation reactions be resolved?
- Case Study :
- Contradiction : Some studies report iodination at position 3, while others observe competing para substitution in similar systems .
- Resolution :
Computational Analysis : Use density functional theory (DFT) to calculate activation energies for iodination at different positions, considering steric and electronic effects of substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
